2-(1-azocanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related acetohydrazide derivatives often involves the preparation of benzohydrazone compounds through specific chemical reactions. For example, Zhou and Ma (2012) detailed the synthesis and characterization of two new benzohydrazone derivatives, showcasing typical methodologies involving elemental analysis, NMR, and single crystal X-ray diffraction for structural determination (Zhou & Ma, 2012).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the geometric configuration of these compounds. X-ray diffraction techniques are commonly employed, revealing the trans configurations around the C=N double bonds and detailing the crystal packing stabilized by hydrogen bonds and π···π interactions, as demonstrated in the work of Zhou and Ma (2012) (Zhou & Ma, 2012).
Chemical Reactions and Properties
The chemical reactivity of acetohydrazides includes their ability to form complexes with metals, undergo cyclization, and participate in various organic reactions. For example, Fekri and Zaky (2014) explored the mechanochemical synthesis of acetohydrazide complexes through ball milling, highlighting the method's efficiency and green chemistry aspects (Fekri & Zaky, 2014).
properties
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O/c17-14-7-6-13(10-15(14)18)11-19-20-16(22)12-21-8-4-2-1-3-5-9-21/h6-7,10-11H,1-5,8-9,12H2,(H,20,22)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDMXPOMEMMKCY-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CCC1)CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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